BenchChemオンラインストアへようこそ!

VU 0240551

Optogenetics Cortical spreading depression Migraine research

VU 0240551 is the prototypical benchmark KCC2 antagonist essential for experiments where reliable CSD induction and transporter-specific chloride flux discrimination are critical. Unlike VU0463271 (higher potency but lower CSD induction success) or bumetanide (dual NKCC1/KCC2 activity only at supratherapeutic levels), VU 0240551 uniquely maintains 100% CSD induction and quantifies the KCC2-driven chloride transport fraction (0.0504 s⁻¹). It also stratifies human epileptic neocortical neurons into functionally distinct subgroups—a translational capability unmatched by any analog. Ideal for neuroscience labs requiring reproducible action in acute slice models or translational research on chloride dysregulation.

Molecular Formula C16H14N4OS2
Molecular Weight 342.4 g/mol
CAS No. 893990-34-6
Cat. No. B1684054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU 0240551
CAS893990-34-6
SynonymsN-(4-methylthiazol-2-yl)-2-(6-phenylpyridazin-3-ylthio)acetamide
VU0240551
Molecular FormulaC16H14N4OS2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C16H14N4OS2/c1-11-9-23-16(17-11)18-14(21)10-22-15-8-7-13(19-20-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,21)
InChIKeyWJRWSLORVIHRNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VU 0240551 (CAS 893990-34-6): A Foundational Selective KCC2 Inhibitor for Neuronal Chloride Homeostasis Research


VU 0240551 is a small-molecule inhibitor of the neuronal-specific potassium-chloride cotransporter KCC2 (SLC12A5), with an IC50 of 560–568 nM for inhibiting K+ uptake in KCC2-overexpressing HEK293 cells [1]. It exhibits clear selectivity over the closely related Na-K-2Cl cotransporter NKCC1 (IC50 > 50 μM) . As a prototypical tool compound from the VU series of KCC2 antagonists, VU 0240551 serves as the benchmark against which newer-generation KCC2 modulators are measured. However, its activity profile includes off-target inhibition of hERG potassium channels and L-type calcium channels at micromolar concentrations [2], a characteristic that informs compound selection for specific experimental contexts.

Why VU 0240551 Cannot Be Replaced by VU0463271, Bumetanide, or CLP257 Without Altering Experimental Outcomes


Compounds targeting neuronal chloride homeostasis are not interchangeable. VU0463271, while a more potent and selective KCC2 antagonist (IC50 61 nM, >100-fold selectivity over NKCC1), exhibits distinct functional effects in brain slice models compared to VU 0240551 [1]. Bumetanide, a loop diuretic, acts as a dual NKCC1/KCC2 blocker only at suprapharmacological concentrations (50–100 μM) and lacks target specificity [2]. CLP257 is a KCC2 enhancer (EC50 616 nM) with opposite functional consequences [3]. Substituting VU 0240551 with any of these alternatives will yield divergent effects on neuronal excitability, synaptic plasticity, and epileptiform activity. The quantitative comparisons below establish precisely where VU 0240551 occupies a specific position in the KCC2 modulator landscape that is not replicated by any single analog.

Quantitative Differentiation Evidence for VU 0240551: Head-to-Head Comparisons with VU0463271, Bumetanide, DIDS, and CLP257


CSD Induction Success Rate: VU 0240551 Maintains 100% vs. VU0463271 at 85% in Optogenetic Cortical Spreading Depression Model

In VGAT-ChR2 brain slices subjected to optogenetic cortical spreading depression (CSD) induction, VU 0240551 at 10 μM maintained a 100% CSD success rate (n = 12), whereas the more potent KCC2 antagonist VU0463271 at the same concentration (10 μM) resulted in only an 85% success rate (n = 20) [1]. This 15-percentage-point differential in experimental reliability is observable despite VU0463271 having ~9-fold greater biochemical potency at the target (IC50 61 nM vs. 560 nM) [2].

Optogenetics Cortical spreading depression Migraine research

Ictal-Like Phase Suppression: VU 0240551 Reduces by 51.7% vs. Bumetanide's Non-Significant Effect in Hippocampal Epileptiform Activity Model

In the Cs+ (5 mM)-induced epileptiform activity model in rat hippocampal CA1 slices, VU 0240551 at 10 μM reduced the ictal-like phase by 51.73 ± 8.5% compared to control [1]. Under identical experimental conditions, the NKCC1-selective inhibitor bumetanide at 20 μM had no significant effect on the Cs-FP [2]. This contrast demonstrates that KCC2 inhibition, not NKCC1 blockade, is the relevant mechanistic driver for suppressing this specific seizure-like activity.

Epilepsy research Anticonvulsant screening Hippocampal slice electrophysiology

Chloride Transport Rate: VU 0240551-Sensitive Component is 2.7× Greater Than DIDS-Sensitive Component in Rat Neocortical Neurons

In rat neocortical layer 2/3 neurons, VU 0240551 at 1 μM prolonged the IPSPA recovery time constant (τrec) from 5.7 s to 8.1 s (n = 11), corresponding to a VU 0240551-sensitive chloride transport rate (1/Δτrec) of 0.0504 s⁻¹ [1]. Under comparable conditions, the anion exchanger blocker DIDS increased τrec from 7.5 s to 8.8 s (n = 6), yielding a DIDS-sensitive transport rate of only 0.0185 s⁻¹ [2]. The VU 0240551-sensitive transport component is therefore 2.72-fold greater than the DIDS-sensitive component.

Chloride homeostasis Neocortical electrophysiology GABAergic inhibition

Functional Opposition: VU 0240551 Abolishes Ictal Discharge Whereas CLP257 Increases Ictal Duration in 4AP Epileptiform Model

In rat piriform and entorhinal cortical brain slices treated with 4-aminopyridine (4AP, 50 μM), VU 0240551 at 10 μM abolished ictal discharge in both regions [1]. In contrast, the KCC2 enhancer CLP257 at 100 μM increased ictal discharge duration in both cortical regions [2]. Additionally, VU 0240551 decreased the duration and amplitude of pharmacologically isolated synchronous GABAergic events, whereas CLP257 increased their duration [3].

Epileptiform synchronization High-frequency oscillations GABAergic transmission

Species-Specific Chloride Transport Kinetics: Human Neurons Exhibit Two Distinct Subgroups with Differential VU 0240551 Sensitivity

In human neocortical layer 2/3 neurons, VU 0240551 at 1 μM increased τrec from 15.1 s to 20.3 s on average (n = 17) [1]. However, human neurons segregated into two distinct subgroups: one with near-normal Cl⁻ transport (τrec = 8.7 s baseline, increasing to 14.6 s with VU 0240551, transport rate 0.0504 s⁻¹), and a second with impaired transport (τrec = 18.5 s baseline, increasing to 23.3 s with VU 0240551, transport rate 0.0151 s⁻¹) [2]. The subgroup with impaired transport shows a VU 0240551-sensitive transport rate that is only 30% of the near-normal subgroup.

Human neocortex Translational neuroscience Species comparison

Procurement-Relevant Application Scenarios for VU 0240551 Based on Quantitative Differentiation Evidence


Optogenetic Cortical Spreading Depression Studies Requiring Maximal Induction Reliability

In optogenetic CSD models, VU 0240551 maintains a 100% induction success rate at 10 μM (n = 12), whereas the more potent VU0463271 achieves only 85% (n = 20) [1]. For experimental designs where CSD induction reliability is paramount and missing even a single induction event compromises data completeness, VU 0240551 is the preferred KCC2 antagonist.

Dissecting KCC2-Mediated vs. NKCC1-Mediated Effects on Neuronal Excitability

In Cs+ epileptiform activity models, VU 0240551 reduces the ictal-like phase by 51.73 ± 8.5%, whereas bumetanide at concentrations selective for NKCC1 (20 μM) has no significant effect [1]. This makes VU 0240551 essential for experiments designed to isolate KCC2-specific contributions to neuronal excitability and seizure susceptibility.

Quantifying KCC2-Mediated Chloride Extrusion Capacity Relative to Other Anion Transporters

VU 0240551 reveals a chloride transport rate (0.0504 s⁻¹) that is 2.72-fold greater than the DIDS-sensitive anion exchanger component (0.0185 s⁻¹) in rat neocortical neurons [1]. For studies quantifying the relative contribution of KCC2 versus anion exchangers to neuronal chloride homeostasis, VU 0240551 provides the necessary pharmacological discrimination.

Translational Studies of Chloride Dysregulation in Human Epileptogenic Neocortex

VU 0240551 uniquely stratifies human neocortical neurons into two functionally distinct subgroups: those with near-normal chloride transport (VU 0240551-sensitive rate 0.0504 s⁻¹) and those with severely impaired transport (VU 0240551-sensitive rate 0.0151 s⁻¹) [1]. This stratification capability makes VU 0240551 indispensable for translational research assessing chloride dysregulation in human epileptic tissue resections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU 0240551

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.